2-Chloro-5-(4-methylsulfonylphenyl)nicotinic acid
Description
Properties
IUPAC Name |
2-chloro-5-(4-methylsulfonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO4S/c1-20(18,19)10-4-2-8(3-5-10)9-6-11(13(16)17)12(14)15-7-9/h2-7H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXXGZLQBAWJIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688193 | |
| Record name | 2-Chloro-5-[4-(methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258613-47-6 | |
| Record name | 2-Chloro-5-[4-(methanesulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Chlorination Using Phosphorus Pentachloride
Phosphorus pentachloride (PCl₅) is a classical reagent for introducing chlorine atoms into aromatic systems. In the synthesis of 2-chloro-5-fluoronicotinic acid, PCl₅ facilitated selective chlorination at position 2 under reflux conditions in toluene. The reaction typically requires stoichiometric amounts of PCl₅ and proceeds via intermediate formation of a phosphorus oxychloride complex.
Table 1: Chlorination Conditions for Nicotinic Acid Derivatives
| Substrate | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nicotinic acid | PCl₅ | Toluene | 110–160 | 72–85 | |
| 5-Fluoro-nicotinic acid | PCl₅/SOCl₂ | Ethyl acetate | 20–50 | 68 |
For 2-chloro-5-(4-methylsulfonylphenyl)nicotinic acid, analogous conditions could be employed, with careful control of reaction temperature to avoid over-chlorination.
Catalytic Hydrogenation for Dechlorination Selectivity
Selective dechlorination using catalytic hydrogenation has been reported for nicotinate esters. For example, 2,6-dichloro-5-fluoronicotinate underwent hydrogenation with Lindlar catalyst or Raney nickel to yield 2-chloro-5-fluoronicotinate with >90% selectivity. This method’s success hinges on the catalyst’s ability to discriminate between chlorine atoms at different positions, a principle potentially applicable to the target compound.
Suzuki-Miyaura Coupling for Aryl Group Introduction
The 4-methylsulfonylphenyl group at position 5 likely derives from a boronic acid coupling partner. Suzuki-Miyaura coupling, employing palladium catalysts, is widely used for forming carbon-carbon bonds between aryl halides and boronic acids.
Proposed Reaction Pathway:
-
Substrate Preparation: 5-Bromo-2-chloronicotinic acid serves as the coupling precursor.
-
Coupling Conditions:
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Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)
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Base: Na₂CO₃ or K₃PO₄
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Solvent: Dimethylformamide (DMF) or toluene/water mixture
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Temperature: 80–100°C
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Table 2: Model Suzuki-Miyaura Coupling Parameters
| Aryl Halide | Boronic Acid | Catalyst | Yield (%) |
|---|---|---|---|
| 5-Bromo-2-chloronicotinate | 4-Methylsulfonylphenylboronic acid | Pd(PPh₃)₄ | 65–78 |
Post-coupling, hydrolysis of the ester to the carboxylic acid completes the synthesis.
Sulfonation and Oxidation of Methylthio Intermediates
An alternative route involves introducing the methylsulfonyl group via oxidation of a methylthio precursor. For instance, 5-(4-methylthiophenyl)-2-chloronicotinic acid could be oxidized using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acetic acid.
Oxidation Conditions:
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Reagent: H₂O₂ (30%)
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Catalyst: Tungstic acid (H₂WO₄)
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Temperature: 60–80°C
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Yield: 85–92%
This method avoids the need for pre-sulfonated boronic acids, simplifying the coupling step.
Analytical Characterization and Quality Control
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for verifying the structure of intermediates and the final product. For example, the methylsulfonyl group’s protons resonate as a singlet near δ 3.0–3.2 ppm in ¹H NMR, while the chlorine atom’s deshielding effect impacts aromatic proton splitting patterns.
Table 3: Spectroscopic Data for Key Intermediates
| Compound | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ |
|---|---|---|
| 5-Bromo-2-chloronicotinic acid | 8.36 (d, J=2.8 Hz, 1H) | 234.9 |
| 5-(4-Methylsulfonylphenyl)-2-chloronicotinic acid | 8.60 (d, J=2.8 Hz, 1H) | 336.0 |
Optimization Challenges and Industrial Scalability
Scalability hurdles include the cost of palladium catalysts and the need for inert reaction conditions during coupling. Recycling catalysts via immobilization on silica or magnetic nanoparticles could mitigate expenses. Additionally, competing side reactions, such as homocoupling of boronic acids, necessitate careful stoichiometric control.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-methylsulfonylphenyl)nicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted nicotinic acid derivatives depending on the nucleophile used.
Oxidation Reactions: Major products are sulfone derivatives.
Reduction Reactions: Major products are sulfide derivatives.
Scientific Research Applications
2-Chloro-5-(4-methylsulfonylphenyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a selective COX-2 inhibitor.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-methylsulfonylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, as a selective COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, inhibiting its activity and thereby reducing inflammation . The compound may also interact with other molecular targets, such as bacterial enzymes, to exert its antimicrobial effects .
Comparison with Similar Compounds
Critical Analysis of Substituent Effects
- Trifluoromethyl (CF₃) vs. Methylsulfonyl (SO₂CH₃) :
- Lipophilicity : CF₃ increases lipophilicity (logP ~2.5), favoring blood-brain barrier penetration, whereas SO₂CH₃ reduces logP, enhancing aqueous solubility .
- Acidity : The sulfonyl group’s strong electron-withdrawing effect increases the carboxylic acid’s acidity (pKa ~2–3) compared to CF₃-substituted analogs (pKa ~3–4).
- Chlorine Position : Isomeric differences (e.g., 2-chloro-5-CF₃ nicotinic vs. isonicotinic acid) alter steric and electronic profiles, impacting reactivity and biological target selectivity .
Biological Activity
2-Chloro-5-(4-methylsulfonylphenyl)nicotinic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Synthesis
The synthesis of 2-Chloro-5-(4-methylsulfonylphenyl)nicotinic acid typically involves multi-step organic reactions. The general synthetic route includes:
- Preparation of Precursors : Starting materials are synthesized through nitration and reduction processes.
- Coupling Reactions : The key steps involve diazotization followed by coupling with pyridine derivatives to form the final product.
- Purification : The compound is purified using techniques such as recrystallization or chromatography.
Antimicrobial Properties
Research indicates that 2-Chloro-5-(4-methylsulfonylphenyl)nicotinic acid exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest that the compound possesses potent antibacterial properties, comparable to established antibiotics such as ciprofloxacin .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has shown potential as an anti-inflammatory agent. Studies have indicated that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This mechanism is particularly relevant for developing treatments for conditions characterized by chronic inflammation .
The biological activity of 2-Chloro-5-(4-methylsulfonylphenyl)nicotinic acid is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The chloro and methylsulfonyl groups enhance binding affinity to target enzymes involved in bacterial metabolism and inflammation.
- Receptor Modulation : The carboxylic acid group facilitates hydrogen bonding and ionic interactions with receptors, influencing cellular signaling pathways.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of 2-Chloro-5-(4-methylsulfonylphenyl)nicotinic acid against multi-drug resistant strains of bacteria. The results indicated that the compound exhibited an MIC value of 8 µg/mL against resistant Staphylococcus aureus strains, highlighting its potential as a therapeutic agent in treating resistant infections .
Study 2: Anti-inflammatory Properties
In a randomized controlled trial assessing the anti-inflammatory effects of this compound in animal models, researchers found that it significantly reduced inflammation markers compared to a placebo. The compound was administered at varying dosages, with the most effective dose resulting in a 50% reduction in pro-inflammatory cytokines within 24 hours post-administration .
Data Table
| Property | Value/Effect |
|---|---|
| Chemical Structure | C₁₃H₁₄ClN₃O₃S |
| MIC against S. aureus | 8 µg/mL |
| MIC against E. coli | 16 µg/mL |
| Anti-inflammatory activity | COX inhibition (IC50 = 20 µM) |
| Toxicity Profile | Low toxicity in preliminary studies |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-5-(4-methylsulfonylphenyl)nicotinic acid, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves condensation reactions between halogenated pyridine derivatives and sulfonylphenyl precursors. For example, intermediates like 4-amino-5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols (X = Cl, Br) can be formed via intermolecular condensation, followed by functionalization to introduce the nicotinic acid moiety . Characterization should include:
- NMR spectroscopy for structural confirmation (e.g., distinguishing chloro and sulfonyl groups).
- HPLC-MS to verify purity (>95% by HPLC) and molecular weight.
- Thermogravimetric analysis (TGA) to assess thermal stability (e.g., decomposition points above 250°C).
Q. How stable is this compound under acidic or oxidative conditions?
- Methodological Answer : Stability studies in acidic media (pH 1–3) reveal that the nicotinic acid backbone may undergo protonation, altering reactivity. Oxidation by peroxomonosulfate (HSO₅⁻) at acidic pH follows second-order kinetics, with hydrogen ion concentration inversely affecting reaction rates . Key stability tests include:
- UV-Vis spectroscopy to monitor degradation products (e.g., N→O oxidation derivatives).
- Kinetic assays under controlled pH and temperature (e.g., 25–40°C).
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). For trace analysis, LC-MS/MS with electrospray ionization (ESI) in negative ion mode enhances sensitivity. Calibration curves should be validated in relevant matrices (e.g., plasma, tissue homogenates) with recovery rates >85% .
Advanced Research Questions
Q. How does the 4-methylsulfonylphenyl group influence receptor binding affinity in neurological targets?
- Methodological Answer : Structural analogs of 2-chloro-pyridine derivatives show affinity for nicotinic acetylcholine receptors (nAChRs). Computational docking (e.g., AutoDock Vina ) and radioligand binding assays (using [³H]-epibatidine) can quantify binding constants (Kd). The sulfonyl group enhances hydrogen bonding with receptor residues, as shown in SAR studies .
Q. What mechanistic insights explain contradictory data on its oxidative degradation pathways?
- Methodological Answer : Conflicting degradation profiles may arise from pH-dependent equilibria. For example, under acidic conditions, the protonated nicotinic acid form reacts sluggishly with HSO₅⁻, while neutral pH favors faster oxidation. Resolve discrepancies using:
- Isotopic labeling (e.g., ¹⁸O-tracing) to track oxygen incorporation.
- DFT calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps .
Q. How can in vitro/in vivo pharmacokinetic properties be optimized for therapeutic applications?
- Methodological Answer :
- LogP optimization : Introduce hydrophilic substituents (e.g., hydroxyl groups) to reduce LogP from ~3.5 to <2, improving aqueous solubility.
- Metabolic stability : Use microsomal assays (human liver microsomes) to identify cytochrome P450-mediated oxidation hotspots.
- In vivo PET imaging : Radiolabel with ¹¹C or ¹⁸F to track biodistribution in rodent models, leveraging protocols from analogous nAChR-targeting agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
